molecular formula C30H48OSi B12549951 tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane CAS No. 142247-10-7

tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane

Cat. No.: B12549951
CAS No.: 142247-10-7
M. Wt: 452.8 g/mol
InChI Key: CZYUSQWADAELQM-UHFFFAOYSA-N
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Description

tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane is a chemical compound with the molecular formula C30H48OSi. It is a silane derivative, characterized by the presence of a tert-butyl group, two phenyl groups, and a tetradecan-2-yloxy group attached to a silicon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane typically involves the reaction of tert-butyl(diphenyl)silanol with tetradecan-2-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The tert-butyl, diphenyl, or tetradecan-2-yloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of organometallic reagents or halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides.

Scientific Research Applications

tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane involves its ability to act as a protecting group for alcohols, preventing unwanted reactions during synthesis. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(dimethyl)silyl chloride
  • tert-Butyl(diphenyl)silanol
  • tert-Butyl(trimethyl)silane

Uniqueness

tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane is unique due to the presence of the tetradecan-2-yloxy group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other similar compounds may not be effective.

Properties

CAS No.

142247-10-7

Molecular Formula

C30H48OSi

Molecular Weight

452.8 g/mol

IUPAC Name

tert-butyl-diphenyl-tetradecan-2-yloxysilane

InChI

InChI=1S/C30H48OSi/c1-6-7-8-9-10-11-12-13-14-17-22-27(2)31-32(30(3,4)5,28-23-18-15-19-24-28)29-25-20-16-21-26-29/h15-16,18-21,23-27H,6-14,17,22H2,1-5H3

InChI Key

CZYUSQWADAELQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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